3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-6-10(12)9-5-3-4-7-11-9/h3-8H,2H2,1H3/b8-6+ |
InChI Key |
QRPGFDRXXBWZNN-SOFGYWHQSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CC=N1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, reduced ketones, and other functionalized compounds.
Scientific Research Applications
It appears that "3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one" was not found in the provided search results. However, the search results do provide information on related compounds and applications of pyridines and similar chemical structures.
Trifluoromethylpyridine (TFMP) and Derivatives
Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries for crop protection . Fluazifop-butyl was the first TFMP derivative used in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been introduced . TFMP derivatives are also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been approved for the market, and many candidates are undergoing clinical trials . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Synthesis of TFMP Derivatives
There are three primary methods for preparing TFMP derivatives :
- Chlorine/fluorine exchange using trichloromethylpyridine.
- Construction of a pyridine ring from a trifluoromethyl-containing building block.
- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
The first two methods are the most commonly used .
Other Pyridine Derivatives and their Applications
- 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) 2,3,5-DCTF is used as a chemical intermediate for synthesizing several crop-protection products and is in high demand . It can be synthesized by chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), followed by vapor-phase fluorination of 2,3,5-DCTC .
- 6-(Trifluoromethyl)nicotinaldehyde 6-(Trifluoromethyl)nicotinaldehyde is a key intermediate for synthesizing pexidartinib and can be synthesized through a cyclocondensation reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
- 2,3-CTF 2,3-CTF is employed as a key intermediate for preparing Tavapadon (CVL-751), a partial agonist at the D1/D5 receptors being developed for Parkinson’s disease treatment .
- Leniolisib (CDZ173) Leniolisib is being studied in clinical trials for patients with activated PI3Kδ syndrome (APDS). Modifying the methyl group on the pyridine moiety to a trifluoromethyl group increased PI3Kδ potency .
- 3-(pyridin-2-yl)prop-2-yn-1-ol (3a) 3-(pyridin-2-yl)prop-2-yn-1-ol is purified via flash chromatography and used as a starting material for other derivatives .
- 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one compounds: These compounds have shown to be of low toxicity and high analgesic activity .
Related Structures
- Chalcones A new chalcone series has been developed for potential use in lung cancer treatment . Chalcones have a wide range of biological applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties .
- Pyrazoles Pyrazoles are nitrogen-containing heterocycles with anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities, playing an important role in medicinal chemistry .
- 3-(pyridin-3-yl)prop-2-en-1-one: The crystal structure and Hirshfeld surface analysis of 3-(pyridin-3-yl)prop-2-en-1-one have been studied .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Pyridine-Based Chalcones
- Substituent Influence: Electron-Withdrawing Groups (Cl, Br): Chloro and bromo substituents (e.g., 3a, 3b, 3c) lower electron density at the carbonyl group, shifting C=O IR stretches to higher frequencies (~1710 cm⁻¹) compared to ethoxy or methoxy analogs (~1670–1690 cm⁻¹) . Aromatic vs.
Structural and Crystallographic Insights
- Crystal Packing : Hydrogen bonding patterns (e.g., C=O···H interactions) and π-stacking dominate chalcone crystal structures. For example, the bromo-methoxyphenyl derivative () forms layered structures via C–H···O and π–π interactions .
- Isomer Stability : E-isomers are predominant in chalcones due to steric hindrance in Z-forms. Silver(I) complexes with E-3-phenyl analogs () confirm the stability of E-configurations in coordination environments .
Biological Activity
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an ethoxy group and a pyridine moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 205.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine ring facilitates π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate enzyme or receptor activity, leading to observed biological effects .
Antimicrobial Activity
Research indicates that 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one exhibits antimicrobial properties against certain bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property positions it as a candidate for further development in treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines in vitro. The mechanism may involve the inhibition of enzymes critical for cancer cell survival and proliferation, making it a compound of interest in cancer research .
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one was assessed against several bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Research
A study focused on the anti-inflammatory properties revealed that treatment with 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests that the compound could be effective in managing conditions characterized by chronic inflammation .
Anticancer Evaluation
In vitro tests conducted on breast cancer cell lines showed that 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one inhibited cell growth by inducing apoptosis. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, reacting pyridine-2-carbaldehyde with an ethoxy-substituted acetophenone derivative under basic conditions (e.g., NaOH or KOH in ethanol). Optimization includes adjusting reaction time (12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1–1.2). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one?
- Methodological Answer :
- 1H NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublets) and pyridine protons (δ 8.2–8.8 ppm). Ethoxy groups appear as a triplet (~δ 1.4 ppm) and quartet (~δ 4.0 ppm).
- IR : Strong carbonyl stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
- UV-Vis : Conjugation between pyridine and enone systems leads to λmax ~300–350 nm .
Q. What are the primary biological activities reported for this compound, and how are they assayed?
- Methodological Answer : Chalcones like this derivative exhibit antioxidant (DPPH radical scavenging assay), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC/MBC against Gram-positive bacteria) activities. IC50 values are determined using dose-response curves in vitro .
Advanced Research Questions
Q. How does the pyridinyl substituent influence the electronic and steric properties of the chalcone scaffold, and how can this be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal the electron-withdrawing effect of the pyridine ring, stabilizing the enone system and altering HOMO-LUMO gaps. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic attack sites for reactivity studies .
Q. What strategies resolve contradictions in crystallographic data for 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one derivatives?
- Methodological Answer : Use SHELXL for refinement, ensuring proper treatment of disorder (e.g., ethoxy group rotamers) and twinning. Validate against experimental data (R-factor <5%). For ambiguous electron density, consider alternative conformers or solvent masking .
Q. How can coordination chemistry enhance the bioactivity of this chalcone?
- Methodological Answer : Complexation with transition metals (Cu²⁺, Co²⁺, Ni²⁺) via the carbonyl and pyridinyl groups improves antioxidant capacity. Synthesize complexes in ethanol/water mixtures (1:1) at 60°C, and characterize via cyclic voltammetry and ESR to confirm metal-ligand interactions .
Q. What substituent modifications improve the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer : Introduce electron-donating groups (e.g., -OCH3 at the para position) to enhance solubility. Replace ethoxy with trifluoromethyl to improve metabolic stability. Evaluate logP and plasma protein binding using HPLC and equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
